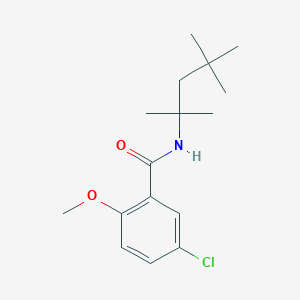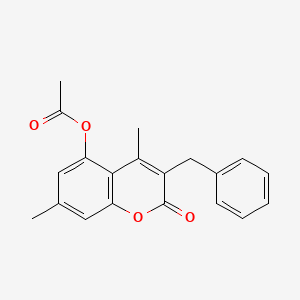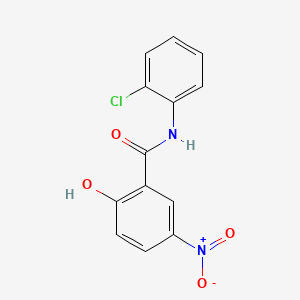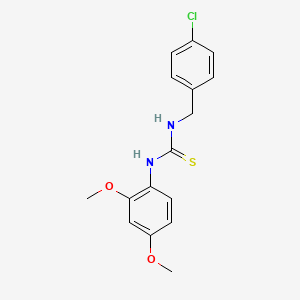
N-(2,4-dichlorophenyl)-3-(4-isopropylphenyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-dichlorophenyl)-3-(4-isopropylphenyl)acrylamide, commonly known as DCPA, is a synthetic compound that belongs to the class of acrylamide derivatives. It is a white crystalline solid that is soluble in organic solvents but insoluble in water. DCPA has been extensively studied for its potential use as a herbicide in agriculture. However, recent scientific research has also revealed its potential for various biomedical applications.
Mecanismo De Acción
The mechanism of action of DCPA is not fully understood. However, it is believed to exert its anti-cancer effects by inhibiting the activity of certain enzymes that are involved in cancer cell growth and proliferation. DCPA has also been found to inhibit the production of pro-inflammatory cytokines, which play a key role in the development of various inflammatory diseases.
Biochemical and Physiological Effects
DCPA has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. DCPA has also been found to inhibit the activity of certain enzymes that are involved in the production of pro-inflammatory cytokines. Additionally, DCPA has been found to exhibit anti-microbial properties against various bacterial strains.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DCPA has several advantages as a research tool. It is readily available and can be synthesized with high purity. DCPA is also relatively stable and can be stored for extended periods of time. However, DCPA has some limitations as well. It is highly toxic and can be hazardous to handle. Additionally, its mechanism of action is not fully understood, which limits its potential applications in certain research areas.
Direcciones Futuras
There are several future directions for research on DCPA. One potential area of study is its potential use as an anti-cancer agent. Further research is needed to fully understand its mechanism of action and to determine its efficacy in treating various types of cancer. Another potential area of study is its anti-inflammatory properties. DCPA may have potential applications in the treatment of various inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, further research is needed to determine its potential as an anti-microbial agent. DCPA may have potential applications in the development of new antibiotics to combat antibiotic-resistant bacterial strains.
Métodos De Síntesis
DCPA can be synthesized by the reaction of 2,4-dichlorophenyl isocyanate with 4-isopropylaniline in the presence of a base. The reaction yields DCPA as a white crystalline solid with a high purity.
Aplicaciones Científicas De Investigación
DCPA has been studied for its potential use as a herbicide in agriculture due to its ability to inhibit the growth of various weeds. However, recent scientific research has also revealed its potential for various biomedical applications. DCPA has been found to exhibit anti-cancer, anti-inflammatory, and anti-microbial properties.
Propiedades
IUPAC Name |
(E)-N-(2,4-dichlorophenyl)-3-(4-propan-2-ylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2NO/c1-12(2)14-6-3-13(4-7-14)5-10-18(22)21-17-9-8-15(19)11-16(17)20/h3-12H,1-2H3,(H,21,22)/b10-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APMNPUIMGDTYJY-BJMVGYQFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=CC(=O)NC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=C/C(=O)NC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(2,4-dichlorophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(butyrylamino)phenyl]-2-fluorobenzamide](/img/structure/B5699218.png)








![2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]-N-(2-thienylmethyl)acetamide](/img/structure/B5699294.png)
![N-(2,3-dichlorophenyl)-N'-[2-(dimethylamino)ethyl]urea](/img/structure/B5699302.png)
![2-[2-(hydroxymethyl)-6-methoxyphenoxy]-N-phenylacetamide](/img/structure/B5699305.png)

![N-[2-(4-methyl-1-piperazinyl)phenyl]propanamide](/img/structure/B5699322.png)